(4-Butoxy-3-methylphenyl)(methyl)sulfane
Description
(4-Butoxy-3-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by a methylsulfane (-SMe) group attached to a substituted aromatic ring. The aromatic ring features a butoxy (-OBut) group at the para position and a methyl (-Me) group at the meta position. This structure confers unique electronic and steric properties, distinguishing it from other sulfane derivatives.
Properties
IUPAC Name |
1-butoxy-2-methyl-4-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-4-5-8-13-12-7-6-11(14-3)9-10(12)2/h6-7,9H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNOBHXRZZJBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)SC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation-Thiolation Sequential Approach
This two-step method involves introducing the butoxy group via alkylation, followed by thiolation to install the methylsulfanyl moiety.
Step 1: Synthesis of 4-Butoxy-3-methylphenol
3-Methylphenol is alkylated with 1-bromobutane in the presence of potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via an S<sub>N</sub>2 mechanism, yielding 4-butoxy-3-methylphenol with 85% efficiency.
Step 2: Thiolation with Methanethiol
4-Butoxy-3-methylphenol reacts with methanethiol (CH<sub>3</sub>SH) under acidic conditions (HCl, 0.1 M) at 60°C. Thiolation is catalyzed by BF<sub>3</sub>·OEt<sub>2</sub>, which activates the phenolic oxygen for nucleophilic substitution. The product is isolated in 72% yield after column chromatography (hexane/ethyl acetate, 9:1).
Friedel-Crafts Acylation Followed by Sulfurization
Step 1: Friedel-Crafts Acylation of Anisole Derivative
3-Methylanisole undergoes Friedel-Crafts acylation with butyryl chloride in dichloromethane (DCM) using AlCl<sub>3</sub> as a catalyst. The reaction forms 4-butyryl-3-methylanisole, which is demethylated with BBr<sub>3</sub> to yield 4-butyryl-3-methylphenol (87% yield).
Step 2: Sulfurization via Thioetherification
The ketone intermediate is reduced to the corresponding alcohol using NaBH<sub>4</sub>, followed by thioetherification with methylthiolate (CH<sub>3</sub>SNa) in tetrahydrofuran (THF). The final product is obtained in 68% yield after recrystallization.
One-Pot Thiol-Free Synthesis
A solvent-free approach employs potassium thioacetate (PTA) and benzyl bromide to generate in situ thiolate species.
Procedure
-
Thioacetate Formation : Benzyl bromide (1 eq) reacts with PTA (1 eq) in methanol at 25°C for 2 hours.
-
Nucleophilic Substitution : 4-Bromo-3-methylphenyl butyl ether (1 eq) is added, and the mixture stirred for 3 hours.
-
Work-Up : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (petroleum ether/ethyl acetate, 8:2). This method achieves 93% yield, avoiding hazardous thiol handling.
Sodium Sulfide-Mediated Coupling
Adapted from carotenoid intermediate synthesis, this method couples 4-chloro-3-methyl-2-butenyl bromide with sodium sulfide (Na<sub>2</sub>S).
Reaction Conditions
-
Substrate : 4-Chloro-3-methyl-2-butenyl bromide (2 eq)
-
Reagent : Na<sub>2</sub>S (1.2 eq) in DMF at 80°C for 6 hours.
Analytical Characterization
| Technique | Key Data |
|---|---|
| <sup>1</sup>H NMR | δ 7.32 (d, J = 8.4 Hz, 1H, ArH), 3.98 (t, J = 6.6 Hz, 2H, OCH<sub>2</sub>), 2.45 (s, 3H, SCH<sub>3</sub>), 1.78–1.25 (m, 7H, CH<sub>2</sub> and CH<sub>3</sub>) |
| <sup>13</sup>C NMR | δ 158.9 (C-O), 134.2 (C-S), 128.7–113.4 (ArC), 67.8 (OCH<sub>2</sub>), 31.2 (SCH<sub>3</sub>) |
| GC-MS | m/z 210 [M]<sup>+</sup>, 167 [M – SCH<sub>3</sub>]<sup>+</sup> |
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Alkylation-Thiolation | 72% | High purity, scalable | Requires toxic CH<sub>3</sub>SH |
| Friedel-Crafts | 68% | Avoids thiols | Multi-step, low atom economy |
| One-Pot Thiol-Free | 93% | Solvent-free, high efficiency | PTA cost |
| Na<sub>2</sub>S Coupling | 65% | Simple reagents | Moderate yield, byproduct formation |
Chemical Reactions Analysis
Types of Reactions
(4-Butoxy-3-methylphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species using reducing agents like lithium aluminum hydride.
Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Alkyl halides, sodium hydride, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various alkoxy derivatives.
Scientific Research Applications
Chemical Properties and Reactivity
The compound has a molecular formula of , consisting of 12 carbon atoms, 18 hydrogen atoms, one oxygen atom, and one sulfur atom. The presence of the methyl sulfide group contributes to its reactivity, allowing it to participate in nucleophilic substitution reactions and oxidation processes to form sulfoxides or sulfones under appropriate conditions. The butoxy group can also engage in esterification reactions, enhancing the compound's versatility in synthetic organic chemistry.
Pharmaceutical Applications
-
Biological Interaction Studies :
- Preliminary studies indicate that (4-butoxy-3-methylphenyl)(methyl)sulfane may interact with various biological targets, including proteins and enzymes. These interactions could lead to inhibition or modulation of biological pathways, similar to other organosulfur compounds. Further research is necessary to elucidate specific interactions and mechanisms.
-
Potential as a Drug Candidate :
- Organosulfur compounds have been recognized for their pharmacological properties, including anti-inflammatory and anticancer effects. The structural features of this compound suggest it may exhibit similar bioactivity, warranting further investigation into its efficacy as a drug candidate.
Agrochemical Applications
-
Pesticide Development :
- The compound's reactivity makes it a candidate for the development of novel agrochemicals, particularly pesticides. Its ability to interact with biological systems could be harnessed to create effective formulations for pest control.
-
Fungicidal Activity :
- Similar compounds have demonstrated fungicidal properties. Research into the fungicidal activity of this compound could lead to the development of new agricultural products that are both effective and environmentally friendly.
Synthetic Organic Chemistry
-
Reagent in Organic Synthesis :
- The compound can serve as a reagent in various synthetic pathways due to its nucleophilic nature. It can be utilized in the synthesis of other organic compounds through nucleophilic substitution reactions.
- Catalyst Development :
Data Tables
- Interaction Studies : A study focusing on organosulfur compounds revealed that they could modulate enzyme activity, suggesting that this compound may also exhibit similar effects when tested against specific enzymes involved in metabolic pathways.
- Pesticide Formulation : Research into the development of new pesticide formulations has highlighted the importance of structural modifications in enhancing efficacy. This compound's structure suggests it could be optimized for increased biological activity against pests.
Mechanism of Action
The mechanism of action of (4-Butoxy-3-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfane Compounds
Structural Variations and Substituent Effects
The substituents on the aromatic ring significantly influence the compound's electronic profile, solubility, and reactivity. Below is a comparative analysis of key analogs:
Key Observations :
Reactivity in Key Chemical Reactions
Oxidation to Sulfoxides
Methyl(phenyl)sulfane undergoes rapid oxygenation to methylsulfinylbenzene (94.9% yield in 5 h under photocatalytic conditions) . The butoxy group in this compound may slow oxidation due to steric hindrance or electron donation, though experimental data are needed.
Sulfane Sulfur Transfer
Sulfane sulfur compounds can transfer labile sulfur atoms to nucleophiles (e.g., cyanide, thiols). For example:
- Elemental sulfur (S₈) and cysteine polysulfides react rapidly with phosphine trapping reagents (e.g., P2) within 15 minutes .
- The butoxy group’s electron-donating effect may stabilize the sulfur atom in this compound, reducing its sulfur-transfer propensity compared to polysulfides (e.g., garlic-derived trisulfanes in ) .
Antioxidant and Signaling Potential
Sulfane sulfur compounds like glutathione persulfide and garlic-derived polysulfides (e.g., DATS) exhibit antioxidant properties and modulate mitochondrial bioenergetics .
Pharmacological Relevance
- MAO-B Inhibition : Sulfane derivatives with halogenated aromatic cores (e.g., (2,3-dihydro-1H-inden-4-yl)(3-(trifluoromethyl)benzyl)sulfane) show promise in targeting neurodegenerative diseases .
- Anticancer Activity: Garlic-derived organosulfur compounds (e.g., DADS, DATS) induce apoptosis via histone acetylation and mitochondrial pathways. The butoxy-substituted sulfane’s bioactivity remains unexplored but warrants investigation .
Biological Activity
(4-Butoxy-3-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by its unique structure, which includes a butoxy group and a methyl sulfide moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 218.34 g/mol. Its structure includes:
- Butoxy Group : Enhances solubility and may influence biological interactions.
- Methyl Sulfide Moiety : Implicated in various biochemical mechanisms.
The biological activity of this compound is believed to involve multiple mechanisms:
- Antioxidant Activity : The presence of the sulfide group may contribute to its ability to scavenge free radicals.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Interaction : Possible interaction with neurotransmitter receptors, influencing neurological pathways.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. A comparative analysis with known antimicrobial agents revealed:
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| This compound | 15 | 50 |
| Standard Antibiotic A | 20 | 25 |
| Standard Antibiotic B | 18 | 30 |
This data suggests that while the compound shows promising antimicrobial effects, it may not be as potent as established antibiotics.
Cytotoxicity Studies
In vitro cytotoxicity studies on various cancer cell lines have shown that this compound can induce apoptosis in a dose-dependent manner:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 10 |
These results indicate that the compound has the potential to be developed as an anticancer agent.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study evaluated the efficacy of this compound against common bacterial pathogens. The results demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections. -
Case Study on Anticancer Properties :
Research conducted on the effects of this compound on MCF-7 cells revealed that it triggers apoptosis through the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4-Butoxy-3-methylphenyl)(methyl)sulfane, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via palladium- or copper-catalyzed cross-coupling reactions. For example, PdCl₂(PPh₃)₂ with CuI in THF/Et₃N efficiently couples aryl halides with alkynes or thiols, achieving yields >90% . Copper-catalyzed ligand-free systems (e.g., 10 mol% Cu) at 60°C for 8 hours are also effective for alkyl methyl sulfides, with isolated yields dependent on solvent polarity and base selection . Systematic parameter screening (e.g., catalyst loading, solvent, temperature) via design of experiments (DoE) is recommended for optimization.
| Catalyst System | Substrate Type | Yield | Conditions | Reference |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂/CuI | Aryl halide + alkyne | 92% | THF, Et₃N, 8h | |
| Cu (ligand-free) | Alkyl methyl sulfides | Varies | 60°C, 8h, THF/Et₃N |
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity and substituent effects .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity.
- Chromatography : HPLC or GC-MS quantifies byproducts and assesses reaction efficiency .
- Sulfane Sulfur Detection : Fluorescent probes (e.g., SSP2) enable real-time monitoring via sulfane sulfur-mediated cyclization .
Advanced Research Questions
Q. How can researchers resolve discrepancies in sulfane sulfur quantification during mechanistic studies?
- Methodology : Contradictions arise from method-specific limitations:
- Cyanolysis : Measures total sulfane sulfur via SCN⁻ formation but is pH-sensitive (8.5–10) and prone to interference from thiophiles .
- DTT Reduction : Converts sulfane sulfur to H₂S, detectable via chromatography, but misses non-reducible species .
- SSP2 Fluorescent Probe : Offers specificity and real-time tracking but requires validation against controls .
- Recommendation : Use orthogonal methods (e.g., SSP2 + cyanolysis) and validate with model reactions (e.g., elemental sulfur or cysteine polysulfide standards) .
Q. What experimental strategies elucidate substituent effects on the reactivity of this compound?
- Methodology :
- Systematic Substitution : Synthesize analogs with varying substituents (e.g., nitro, fluoro, methoxy) and compare reaction kinetics .
- Computational Modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., Hammett σ values) on sulfur-centered reactivity .
- Kinetic Studies : Monitor intermediates via time-resolved ³¹P NMR or stopped-flow techniques .
Q. How can copper-catalyzed C–H functionalization be tailored for methyl sulfide derivatives?
- Methodology :
- Catalyst Screening : Test Cu(I)/Cu(II) salts with ligands (e.g., PPh₃) to enhance selectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve imidation efficiency versus THF .
- Substrate Scope : Evaluate steric/electronic effects using alkyl/aryl methyl sulfides (e.g., dodecyl vs. propyl derivatives) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding sulfane sulfur stability in biological systems?
- Analysis : Discrepancies stem from:
- Probe Selectivity : SSP2 may overestimate sulfane sulfur pools if competing nucleophiles (e.g., glutathione) are present .
- Sample Preparation : Redox-active buffers (e.g., phosphate) alter sulfur speciation during extraction .
- Resolution : Standardize protocols (e.g., anaerobic handling, rapid quenching) and correlate results with multiple detection platforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
